2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloro group, a cyclooctylmethyl group, and a propan-2-ylphenyl group attached to an acetamide backbone, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting chloroacetyl chloride with an appropriate amine under controlled conditions.
Introduction of the Cyclooctylmethyl Group: The cyclooctylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclooctylmethyl halide reacts with the acetamide intermediate.
Attachment of the Propan-2-ylphenyl Group: The final step involves the attachment of the propan-2-ylphenyl group through a Friedel-Crafts acylation reaction, using an appropriate catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclohexylmethyl)-N-(4-propan-2-ylphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(4-methylphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(4-ethylphenyl)acetamide
Uniqueness
2-Chloro-N-(cyclooctylmethyl)-N-(4-isopropylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclooctylmethyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the propan-2-ylphenyl group contributes to its lipophilicity and potential biological activity.
Properties
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO/c1-16(2)18-10-12-19(13-11-18)22(20(23)14-21)15-17-8-6-4-3-5-7-9-17/h10-13,16-17H,3-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITTZXAAHZLLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2CCCCCCC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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